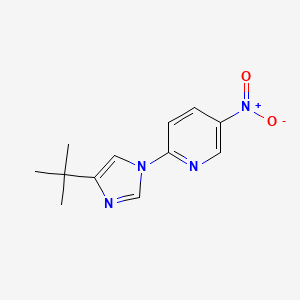

2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine

Description

Properties

Molecular Formula |

C12H14N4O2 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

2-(4-tert-butylimidazol-1-yl)-5-nitropyridine |

InChI |

InChI=1S/C12H14N4O2/c1-12(2,3)10-7-15(8-14-10)11-5-4-9(6-13-11)16(17)18/h4-8H,1-3H3 |

InChI Key |

HOYMMMPHGRXZCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN(C=N1)C2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reactions

One of the primary methods for synthesizing 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine involves nucleophilic substitution reactions using 2-chloro-3-nitropyridine as a starting material. This method typically employs primary amines or imidazoles under controlled conditions.

-

- Solvent: Dichloromethane or acetonitrile

- Temperature: Reflux conditions (80 °C)

- Duration: 2 hours to several days depending on the specific reaction setup

Example Reaction :

$$

\text{2-chloro-3-nitropyridine} + \text{4-tert-butylimidazole} \rightarrow \text{2-(4-tert-butylimidazol-1-yl)-5-nitropyridine}

$$

This route has shown to yield the desired product with high purity and efficiency, often achieving yields above 85% under optimized conditions.

One-Pot Tandem Reactions

Recent advancements have introduced one-pot tandem reactions that streamline the synthesis process by combining multiple steps into a single reaction vessel, minimizing purification steps.

-

- The initial nucleophilic substitution is followed by reduction of the nitro group using zinc dust in acidic conditions.

Yield :

Reaction Mechanisms

The mechanisms involved in these synthesis routes typically include:

Nucleophilic Aromatic Substitution (S_NAr) :

This mechanism is predominant when reacting with electron-deficient aromatic systems like nitropyridines, where the nucleophile attacks the electrophilic carbon atom attached to the leaving group (chlorine).Reduction Mechanism :

Following substitution, the nitro group can be reduced to an amine using reducing agents like zinc in acidic media, facilitating further functionalization if necessary.

Comparative Analysis of Synthesis Methods

A comparative analysis of various synthetic methods for preparing 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine is summarized in the table below:

| Method | Starting Material | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-3-nitropyridine + Imidazole | >85 | 2 hours | High purity; suitable for large-scale synthesis |

| One-Pot Tandem Reaction | Same as above | ~90 | Variable | Efficient; reduces purification steps |

| Metal-Catalyzed Coupling | Not applicable | Varies | Varies | Less common; requires specialized conditions |

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

The nitroimidazole scaffold, which includes 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine, has been extensively studied for its antimicrobial properties. Compounds in this class have shown efficacy against a range of pathogens, including bacteria and protozoa. For instance, derivatives of nitroimidazoles have been developed as treatments for infections caused by Trypanosoma brucei, the causative agent of African sleeping sickness. Studies indicate that modifications to the nitro group enhance the compound's activity against resistant strains of pathogens .

2. Anticancer Properties

The compound's ability to generate reactive intermediates under hypoxic conditions makes it a candidate for cancer therapy. Nitroimidazole derivatives are known to act as radiosensitizers, enhancing the effectiveness of radiation therapy in hypoxic tumor environments. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines by interfering with cellular components such as DNA and RNA .

3. Diagnostic Imaging

Nitroimidazole-based compounds are also being explored as imaging agents in medical diagnostics. Their ability to accumulate in hypoxic tissues allows for targeted imaging of tumors, providing critical information for treatment planning .

Material Science Applications

1. Polymer Chemistry

In material science, 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine can be utilized in the synthesis of novel polymer blends with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in high-performance materials .

2. Nanotechnology

The compound's unique chemical structure allows it to participate in the formation of nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems, providing targeted therapy with reduced side effects .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Steric and Electronic Effects: The tert-butyl group in 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine introduces significant steric hindrance compared to smaller substituents (e.g., methoxy or methyl in compounds 7c/7d ). This may reduce solubility in polar solvents but enhance stability in nonpolar environments.

- Nitro Position : The 5-nitro configuration (shared with 2-(1-Imidazolyl)-5-nitropyridine 1-Oxide ) likely enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution or coordination chemistry. In contrast, 3-nitro derivatives (e.g., 7d ) exhibit distinct electronic properties due to meta-substitution.

Physicochemical Properties

- Melting Points : The tert-butyl group may elevate the melting point compared to 2-(1-Imidazolyl)-5-nitropyridine 1-Oxide (215°C ), as bulky substituents often enhance crystalline packing.

- Elemental Analysis : For 2-(1-Imidazolyl)-5-nitropyridine 1-Oxide, elemental analysis matched calculated values (C: 48.1%, H: 3.4%, N: 22.9% ). The tert-butyl analogue would require adjustments for the additional carbon and hydrogen content.

Research Findings and Limitations

- Synthesis Gaps : Direct synthetic data for 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine are absent in the provided literature. Methods for analogous compounds (e.g., refluxing imidazole with nitropyridine derivatives ) could be adapted.

- Comparative Stability : The tert-butyl group may improve thermal stability but complicate purification due to reduced crystallinity compared to unsubstituted imidazole derivatives.

Biological Activity

2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiparasitic domains. The nitro group in its structure is crucial for its biological effects, as it plays a significant role in the mechanism of action against various pathogens.

Biological Activity Overview

The biological activities of 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine are primarily attributed to its nitroimidazole framework, which has been linked to various pharmacological effects:

- Antimicrobial Activity : Nitroimidazoles are known for their efficacy against a range of bacteria and protozoa. The presence of the nitro group allows for the generation of reactive intermediates that can disrupt cellular processes in microorganisms.

- Antiparasitic Activity : Research indicates that compounds with similar structures exhibit significant activity against parasites such as Trypanosoma cruzi, responsible for Chagas disease. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and cell death in parasites .

The proposed mechanisms through which 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine exerts its biological effects include:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive nitrogen species (RNS), which interact with cellular components, leading to cell death.

- Interference with Metabolic Pathways : The compound may interfere with critical metabolic pathways in bacteria and parasites, disrupting their growth and replication .

In Vitro Studies

A study focusing on nitroimidazole derivatives demonstrated that compounds with similar structures showed potent activity against T. cruzi strains, achieving IC50 values as low as 0.49 μM for replicative forms and significantly reducing parasitemia in infected mice .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine | TBD | Antiparasitic |

| Nitroindazole Derivative | 0.49 | Anti-T. cruzi |

In Vivo Studies

In vivo studies have shown that similar nitroimidazole compounds effectively reduce parasitemia levels in animal models. For instance, co-administration with standard treatments like benznidazole resulted in up to 91% reduction in parasitemia, indicating a synergistic effect .

Safety and Toxicity Profile

Preliminary assessments suggest that compounds related to 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine exhibit low toxicity towards mammalian cells, including cardiac cells, which is a crucial factor for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.